N'-[(E)-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylidene]-4-methylbenzenesulfonohydrazide
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Overview
Description
N’-[(E)-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)METHYLIDENE]-4-METHYLBENZENE-1-SULFONOHYDRAZIDE is a complex organic compound that belongs to the class of Schiff base hydrazones This compound is characterized by its unique structure, which includes a pyrazolone core, a phenyl group, and a sulfonohydrazide moiety
Preparation Methods
The synthesis of N’-[(E)-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)METHYLIDENE]-4-METHYLBENZENE-1-SULFONOHYDRAZIDE typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio . The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol or methanol. The product is then purified using recrystallization techniques to obtain the desired compound in high purity.
Chemical Reactions Analysis
N’-[(E)-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)METHYLIDENE]-4-METHYLBENZENE-1-SULFONOHYDRAZIDE undergoes various chemical reactions, including:
Reduction: It can be reduced using reducing agents such as sodium borohydride (NaBH4) to yield the corresponding hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonohydrazide moiety can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
Medicinal Chemistry: It has shown promising results as an anti-inflammatory and analgesic agent. Its ability to inhibit cyclooxygenase (COX) enzymes makes it a potential candidate for the development of new non-steroidal anti-inflammatory drugs (NSAIDs).
Materials Science: The compound’s unique structural properties make it suitable for use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Industrial Chemistry: It is used as an intermediate in the synthesis of various dyes and pigments, contributing to the development of new colorants with enhanced properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)METHYLIDENE]-4-METHYLBENZENE-1-SULFONOHYDRAZIDE involves its interaction with specific molecular targets and pathways. It primarily acts by inhibiting the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators such as prostaglandins . This inhibition leads to its anti-inflammatory and analgesic effects.
Comparison with Similar Compounds
N’-[(E)-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)METHYLIDENE]-4-METHYLBENZENE-1-SULFONOHYDRAZIDE can be compared with other Schiff base hydrazones, such as:
- N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE
- N’-[(E)-(2,3-DIMETHOXYPHENYL)METHYLIDENE]-2-[(4-ETHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETOHYDRAZIDE
These compounds share similar structural features but differ in their substituents, which can significantly influence their chemical reactivity and biological activity
Properties
Molecular Formula |
C19H20N4O3S |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
N-[(E)-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methylideneamino]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C19H20N4O3S/c1-14-9-11-17(12-10-14)27(25,26)21-20-13-18-15(2)22(3)23(19(18)24)16-7-5-4-6-8-16/h4-13,21H,1-3H3/b20-13+ |
InChI Key |
JAFKLTDTQNPIRT-DEDYPNTBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(N(N(C2=O)C3=CC=CC=C3)C)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(N(N(C2=O)C3=CC=CC=C3)C)C |
Origin of Product |
United States |
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